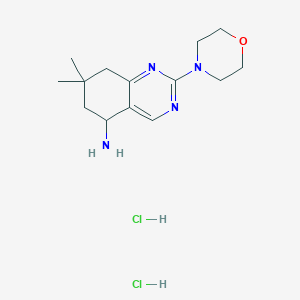
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochlorid
Übersicht
Beschreibung
“7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride” is a chemical compound that has been studied for its potential biological activities . It is a part of a series of novel derivatives that have been synthesized and characterized using various spectral techniques .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The compound has been synthesized and characterized using various spectral techniques such as 1H and 13C NMR, LCMS, and IR .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectral techniques. These techniques include 1H and 13C NMR, LCMS, and IR, which provide detailed information about the molecular structure of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been studied. The results show that the compound exhibits good antibacterial activity amongst the compounds under investigation .Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Diese Verbindung wurde bei der Synthese neuer Derivate verwendet, die vielversprechende antibakterielle Aktivitäten gezeigt haben . Insbesondere Quinazolin-Derivate, die einen Thiazolring enthalten, zeigen eine gute antibakterielle Aktivität .
Antivirale Anwendungen
Es gibt Hinweise darauf, dass ähnliche Verbindungen in antiviralen Studien verwendet wurden . Obwohl die spezifischen antiviralen Eigenschaften dieser Verbindung nicht im Detail beschrieben sind, ist es plausibel, dass sie ähnliche Anwendungen haben könnte.
Pharmakologisches Interesse
Morpholin-Derivate, einschließlich Strukturen, die dieser Verbindung ähneln, zeigen ein breites Spektrum pharmakologischer Aktivitäten. Dies deutet auf potenzielle Anwendungen in der Arzneimittelentwicklung und bei therapeutischen Behandlungen hin.
Biologische Prozesse
2-Morphilino-substituierte Pyrimidin-Derivate wurden zur Behandlung von Krankheiten und Störungen eingesetzt, die aus abnormalem Zellwachstum resultieren, insbesondere solche, die mit PI3-Kinase zusammenhängen, wie Krebs, Immunstörungen, Virusinfektionen und neurologische Störungen .
Hypoglykämische Aktivität
2-(Morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amin-Derivate erwiesen sich als potente hypoglykämische Aktivität . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Diabetes hin.
Hemmung von p97-ATPase
Struktur-Aktivitäts-Beziehungsstudie von 2-(Morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amin-Derivaten zeigte eine selektive und potente Hemmung von p97-ATPase . Dieses Enzym ist an verschiedenen zellulären Prozessen beteiligt, darunter der Proteinabbau, der für die Aufrechterhaltung der zellulären Homöostase entscheidend ist.
GATA-Modulator
Es wurde festgestellt, dass die gleiche Klasse von Derivaten als GATA-Modulator wirkt . GATA-Proteine sind eine Familie von Transkriptionsfaktoren, die wichtige Rollen bei der zellulären Differenzierung und Proliferation spielen.
Antimalariamittel
Es wurde berichtet, dass tricyclische Ring-haltige Morpholine, Piperazine und Pyrimidine schnell wirkende Antimalariamittel sind . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Malaria hin.
Wirkmechanismus
Target of Action
The primary targets of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride are p97 ATPase and GATA modulator . These targets play a crucial role in various biological processes, including cell growth and differentiation .
Mode of Action
The compound interacts with its targets by selectively and potently inhibiting them . This inhibition results in changes in the normal functioning of the targets, which can lead to various downstream effects .
Biochemical Pathways
The biochemical pathways affected by 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride include those involved in cell growth and differentiation . The downstream effects of these changes can lead to alterations in various biological processes, including immune response, viral infection, and neurological disorders .
Pharmacokinetics
The ADME properties of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride Given the compound’s potent activity, it is likely that it has favorable pharmacokinetic properties that allow it to reach its targets in sufficient concentrations .
Result of Action
The molecular and cellular effects of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride ’s action include changes in cell growth and differentiation . These changes can lead to various biological effects, including potent hypoglycemic activity .
Biochemische Analyse
Biochemical Properties
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit p97 ATPase, an enzyme involved in protein degradation and cellular stress responses . Additionally, this compound modulates the activity of GATA transcription factors, which are crucial for gene expression regulation . The nature of these interactions involves binding to the active sites of these enzymes, thereby altering their activity and influencing downstream biochemical pathways.
Cellular Effects
The effects of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to stress responses and apoptosis . This compound can modulate gene expression by affecting transcription factors such as GATA, leading to changes in cellular metabolism and function . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like p97 ATPase, inhibiting their activity and leading to the accumulation of misfolded proteins . This inhibition triggers cellular stress responses and can induce apoptosis in certain cell types. Additionally, the compound modulates gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cellular stress responses and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing stress response pathways and promoting cell survival . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage . These threshold effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as p97 ATPase and modulates their activity, thereby influencing the overall metabolic flux within cells . The compound also affects the levels of various metabolites, leading to changes in cellular energy balance and metabolic homeostasis . These interactions highlight the compound’s potential as a modulator of cellular metabolism.
Transport and Distribution
Within cells and tissues, 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s entry into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is influenced by its interactions with binding proteins, which can affect its accumulation and localization within cells . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The subcellular localization also influences the compound’s stability and interactions with other biomolecules, thereby affecting its overall efficacy .
Eigenschaften
IUPAC Name |
7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O.2ClH/c1-14(2)7-11(15)10-9-16-13(17-12(10)8-14)18-3-5-19-6-4-18;;/h9,11H,3-8,15H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXALIWSUXWOYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CN=C(N=C2C1)N3CCOCC3)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



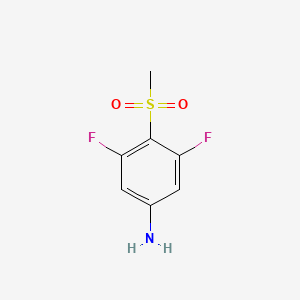
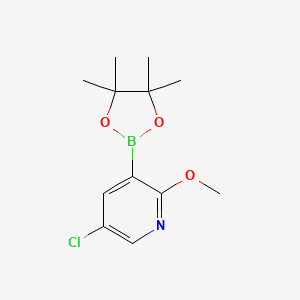
![4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol](/img/structure/B1422533.png)
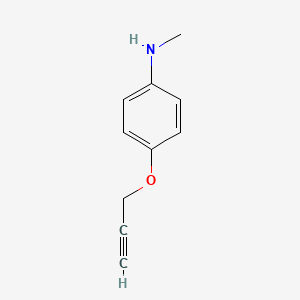
![2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B1422538.png)
![[1-(3-Methoxyphenyl)cyclopentyl]methanamine](/img/structure/B1422539.png)

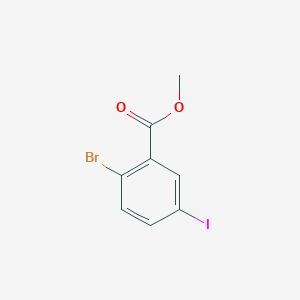

![N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B1422547.png)
![2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one](/img/structure/B1422548.png)

![2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1422550.png)
![2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid](/img/structure/B1422551.png)